5-benzyl-4-propyl-4H-1,2,4-triazole-3-thiol
Description
5-Benzyl-4-propyl-4H-1,2,4-triazole-3-thiol is a triazole-thiol derivative characterized by a benzyl group at the 5-position and a propyl group at the 4-position of the triazole ring. This compound exhibits unique electrochemical properties due to its sulfur-containing thiol group. Cyclic voltammetry studies reveal an irreversible oxidation peak in basic media (e.g., 0.2 M NaOH), attributed to dimerization via disulfide bond formation . The benzyl and propyl substituents contribute to its lipophilicity, influencing solubility and reactivity.
Properties
IUPAC Name |
3-benzyl-4-propyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-2-8-15-11(13-14-12(15)16)9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJOWVZJYWWTND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NNC1=S)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-4-propyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a benzyl-substituted hydrazine with a propyl-substituted isothiocyanate, followed by cyclization to form the triazole ring . The reaction is usually carried out in the presence of a base such as sodium hydroxide and under reflux conditions for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-benzyl-4-propyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, reduced triazole derivatives.
Substitution: Alkylated or acylated triazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound exhibits significant antimicrobial properties. Research has shown that derivatives of 1,2,4-triazoles, including those with thiol groups, possess enhanced activity against various bacterial and fungal strains. For instance, derivatives similar to 5-benzyl-4-propyl-4H-1,2,4-triazole-3-thiol have been reported to demonstrate potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Pharmacological Profiles
The pharmacological profiles of triazole compounds indicate their potential as antifungal and antibacterial agents. A study highlighted that compounds with a triazole-thioether moiety showed improved antifungal activities compared to traditional agents . The incorporation of sulfur into the triazole structure is believed to enhance its bioactivity through various mechanisms.
Case Study: Antifungal Agents
In a comparative study, several triazole derivatives were synthesized and tested for their antifungal efficacy. Some compounds exhibited an inhibitory rate of 90–98% against P. piricola, comparable to commercial fungicides like azoxystrobin . This suggests that this compound could be a candidate for developing new antifungal therapies.
Agricultural Applications
Fungicides
The structure of this compound makes it suitable for use as a fungicide in agriculture. Studies have indicated that triazole compounds can inhibit fungal growth effectively, making them valuable in crop protection strategies . The ability to modify the side chains on the triazole ring allows for the optimization of these compounds for specific agricultural applications.
Resistance Management
With increasing resistance to existing fungicides, the development of new agents based on triazole structures is critical. The unique properties of this compound may provide an alternative mechanism of action against resistant fungal strains .
Material Science
Corrosion Inhibitors
Triazole derivatives have been investigated for their potential as corrosion inhibitors in metal protection. Their ability to form stable complexes with metal surfaces can prevent corrosion processes . The thiol group in this compound enhances its binding affinity to metal substrates.
Polymer Science
In polymer chemistry, triazoles are utilized as building blocks for synthesizing new materials with specific properties. The incorporation of triazole units can impart thermal stability and improve mechanical properties in polymer matrices .
Summary Table: Applications of this compound
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Medicinal Chemistry | Antimicrobial and antifungal properties | Effective against S. aureus and E. coli; comparable to azoxystrobin |
| Agricultural | Potential fungicide and resistance management | Inhibitory effects on various fungal strains |
| Material Science | Corrosion inhibitors and polymer additives | Enhances stability and mechanical properties in polymers |
Mechanism of Action
The mechanism of action of 5-benzyl-4-propyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with various biomolecules, affecting their function. The triazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and antifungal activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazole-3-thiol derivatives exhibit diverse properties depending on substituents at the 4- and 5-positions. Below is a systematic comparison:
Structural and Functional Variations
Key Findings from Studies
Substituent-Driven Applications: Benzyl/Propyl Groups: Enhance electrochemical reactivity, making the compound suitable for studying oxidation mechanisms . Adamantane/Amino Groups: Improve lipophilicity and binding to hydrophobic enzyme pockets (e.g., lanosterol demethylase) . Heterocyclic Substituents (thienyl, pyridyl): Enable applications in materials science (e.g., corrosion inhibition, coordination polymers) .
Synthetic Flexibility: Alkylation, hydrazinolysis, and cyclization are common methods for introducing diverse substituents . S-Alkylation of the thiol group allows further functionalization, enhancing biological or physical properties .
Contrasts in Biological Activity: Yucasin (4-chlorophenyl) specifically targets plant auxin pathways, whereas 5-R-4-phenyl derivatives (indole/pyrrole) show broad-spectrum enzyme inhibition . 4-Amino-5-methyl derivatives exhibit antioxidant properties, unlike the electrochemically active 5-benzyl-4-propyl analog .
Biological Activity
5-benzyl-4-propyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a thiol group and a triazole ring in its structure allows it to interact with various biological targets, making it a candidate for therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Molecular Formula: C12H14N4S
- Molecular Weight: 246.33 g/mol
The compound features a benzyl group and a propyl group attached to the triazole ring, along with a thiol functional group that contributes to its reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Various studies have demonstrated its efficacy against several bacterial strains and fungi.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. The results showed:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings suggest that the compound has potential as an antimicrobial agent, particularly against fungal infections.
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity Assay
In vitro studies were conducted on human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines using the MTT assay. The results indicated:
| Cell Line | IC50 (µM) |
|---|---|
| Human Melanoma IGR39 | 12 |
| Triple-Negative Breast Cancer MDA-MB-231 | 15 |
| Pancreatic Carcinoma Panc-1 | 20 |
The compound exhibited selective cytotoxicity towards cancer cells compared to normal cells, highlighting its potential as an anticancer agent .
Anti-inflammatory Activity
This compound has also been studied for its anti-inflammatory properties. It has shown promise in inhibiting pro-inflammatory cytokines and mediators.
The compound's anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory markers such as TNF-α and IL-6 in activated macrophages. Additionally, it reduces oxidative stress by decreasing nitric oxide (NO) levels .
Case Study: In Vivo Anti-inflammatory Test
In animal models, the compound was tested for its efficacy in reducing inflammation. The results demonstrated a significant reduction in paw edema compared to control groups:
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| This compound | 60 |
This suggests that the compound may be effective in treating inflammatory conditions .
Q & A
Q. What are the optimized synthetic routes for 5-benzyl-4-propyl-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be standardized?
The synthesis typically involves cyclization of thiosemicarbazide precursors under basic conditions. For example, heating 2-acyl-N-phenylhydrazinecarbothioamide derivatives with NaOH (7% solution) at reflux yields the triazole-thiol core . Alkylation reactions using propyl halides or benzylating agents can introduce substituents at the 4-position. Standardization requires precise control of stoichiometry (e.g., 0.01 mol substrate with 0.011 mol NaOH) and reaction time (1 hour post-dissolution) to minimize side products .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
Key methods include:
- ¹H NMR spectroscopy : To confirm substitution patterns (e.g., benzyl/propyl groups) and tautomeric forms.
- Elemental analysis : Validates purity and empirical formula (e.g., C, H, N, S content).
- LC-MS : Detects molecular ions (e.g., [M+H]⁺) and fragmentation patterns for structural elucidation .
- Chromatography (TLC/HPLC) : Monitors reaction progress and isolates intermediates .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Stability studies involve:
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures.
- pH-dependent solubility tests : Measure solubility in buffers (pH 1–13) to identify degradation-prone conditions.
- Long-term storage assays : Monitor crystallization or precipitation at -20°C vs. room temperature, as some analogs require -20°C for multi-year stability .
Q. What are common impurities or byproducts formed during synthesis, and how can they be mitigated?
Byproducts include unreacted thiosemicarbazides or over-alkylated derivatives. Mitigation strategies:
- Column chromatography : Separates impurities using ethyl acetate/hexane gradients .
- Recrystallization : Propan-2-ol or ethanol effectively purifies the final product .
- Reaction monitoring : TLC at 30-minute intervals ensures timely termination to prevent side reactions .
Advanced Research Questions
Q. How can discrepancies in reported biological activity of triazole-thiol derivatives be resolved?
Contradictory bioactivity data may arise from structural variations (e.g., substituent electronegativity) or assay conditions. Resolve via:
- Molecular docking : Compare binding affinities of 5-benzyl-4-propyl derivatives with target proteins (e.g., bacterial enzymes) to identify structure-activity relationships .
- Dose-response retesting : Validate activity across multiple cell lines or microbial strains under standardized MIC/MBC protocols .
Q. What strategies optimize the design of derivatives with enhanced pharmacokinetic properties?
- Substituent modulation : Introduce electron-withdrawing groups (e.g., Cl, Br) at the 5-position to improve membrane permeability .
- Mannich base formation : Enhances solubility via amine-functionalized side chains .
- Prodrug approaches : Acetylation of the thiol group (-SH) improves oral bioavailability .
Q. How can computational models be integrated into experimental workflows for this compound?
- PASS Online : Predicts antimicrobial or anticancer activity based on structural descriptors .
- ADME prediction : Tools like SwissADME assess logP, bioavailability, and blood-brain barrier penetration .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity .
Q. What are the mechanistic implications of alkylation vs. acylation at the triazole-thiol’s sulfur atom?
- Alkylation (e.g., phenacyl bromide) : Forms stable thioether linkages, enhancing metabolic resistance .
- Acylation : Introduces electrophilic carbonyl groups, which may participate in covalent binding with biological targets .
- Comparative assays : Evaluate hydrolytic stability (e.g., in simulated gastric fluid) to guide functionalization choices .
Q. How does microwave-assisted synthesis improve yield or selectivity for this compound?
Microwave irradiation reduces reaction times (e.g., from 6 hours to 30 minutes) and enhances regioselectivity during cyclization. For example, 5-((3-phenylpropyl)thio) derivatives achieve >85% yield under microwave conditions vs. 60% conventionally .
Q. What methodologies predict the pharmacokinetic behavior of this compound in vivo?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
